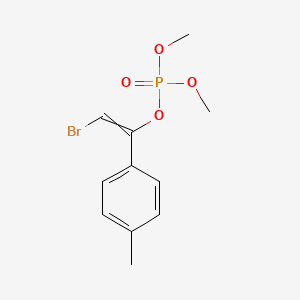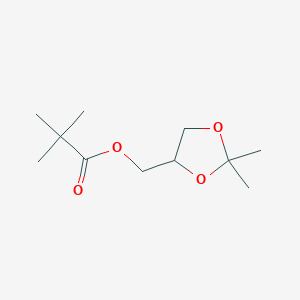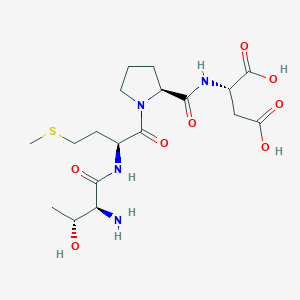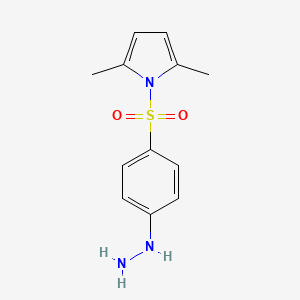
1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a unique structure combining a hydrazinylbenzene sulfonyl group with a dimethyl-substituted pyrrole ring, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Hydrazinyl Group: The hydrazinyl group is typically introduced through a hydrazine derivative, such as hydrazine hydrate, under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazinyl group can form strong hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole can be compared with other similar compounds, such as:
1-(4-Aminobenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole: Similar structure but with an amino group instead of a hydrazinyl group.
This compound-3-carboxylic acid: Contains an additional carboxylic acid group, altering its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
518974-88-4 |
|---|---|
Molekularformel |
C12H15N3O2S |
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
[4-(2,5-dimethylpyrrol-1-yl)sulfonylphenyl]hydrazine |
InChI |
InChI=1S/C12H15N3O2S/c1-9-3-4-10(2)15(9)18(16,17)12-7-5-11(14-13)6-8-12/h3-8,14H,13H2,1-2H3 |
InChI-Schlüssel |
HTFUNXUXXJXNPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1S(=O)(=O)C2=CC=C(C=C2)NN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(2S)-1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14243110.png)
![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)
![Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester](/img/structure/B14243120.png)
![{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol](/img/structure/B14243128.png)
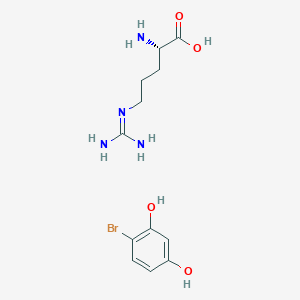
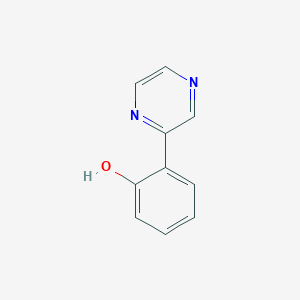
![Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide](/img/structure/B14243157.png)
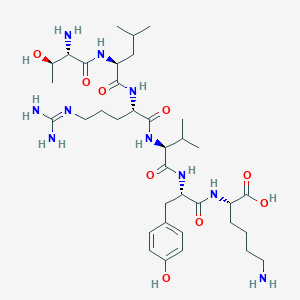
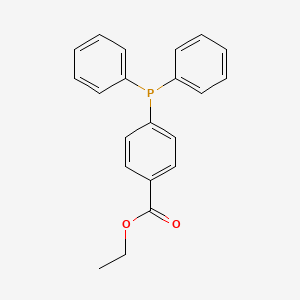
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)

